tert-Butyl N-[(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-yl]carbamate
CAS No.:
Cat. No.: VC17725593
Molecular Formula: C12H19N3O3
Molecular Weight: 253.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19N3O3 |
|---|---|
| Molecular Weight | 253.30 g/mol |
| IUPAC Name | tert-butyl N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]carbamate |
| Standard InChI | InChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)14-8-5-7-17-10(8)9-4-6-13-15-9/h4,6,8,10H,5,7H2,1-3H3,(H,13,15)(H,14,16)/t8-,10-/m1/s1 |
| Standard InChI Key | AHHLOSAPBDFQII-PSASIEDQSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CCO[C@H]1C2=CC=NN2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCOC1C2=CC=NN2 |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s structure comprises three key components:
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A tert-butyl carbamate group (-OC(=O)N(C)(C)C) providing steric bulk and stability.
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A chiral oxolane ring (tetrahydrofuran) with defined (2R,3R) configurations.
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A 1H-pyrazol-3-yl substituent attached to the oxolane ring, contributing to hydrogen-bonding capabilities and π-π interactions .
The stereochemistry is critical for its biological interactions. The (2R,3R) configuration ensures spatial alignment of functional groups, enabling selective binding to chiral biological targets .
Table 1: Key Molecular Identifiers
Stereochemical Significance
The (2R,3R) configuration confers distinct physicochemical properties. Computational models indicate that the oxolane ring adopts a twist-boat conformation, positioning the pyrazole and carbamate groups for optimal intermolecular interactions . This conformation is stabilized by intramolecular hydrogen bonds between the carbamate’s NH and the pyrazole’s N-atom, as evidenced by density functional theory (DFT) calculations .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step sequences emphasizing stereochemical control:
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Oxolane Ring Formation:
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Carbamate Protection:
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Pyrazole Introduction:
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxolane Formation | BF₃·OEt₂, CH₂Cl₂, 0°C | 78 | 95 |
| Carbamate Protection | Boc₂O, DMAP, CH₂Cl₂, rt | 92 | 98 |
| Pyrazole Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65 | 90 |
Challenges in Stereochemical Control
Maintaining the (2R,3R) configuration during synthesis requires stringent conditions. Epimerization at C3 is a common side reaction, mitigated by using low-temperature protocols and non-polar solvents . Chromatographic purification (e.g., silica gel, hexane/EtOAc) achieves enantiomeric excess (ee) >99% .
Computational and Physicochemical Properties
Thermodynamic Stability
DFT calculations (B3LYP/6-31G*) reveal a Gibbs free energy (ΔG) of -234.5 kJ/mol for the most stable conformer, attributed to intramolecular H-bonding and minimized steric strain . The molecule’s dipole moment (4.2 D) suggests moderate polarity, aligning with its solubility in dichloromethane and dimethylformamide .
ADMET Predictions
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Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) predicts good intestinal absorption .
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the pyrazole ring .
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Toxicity: Ames test predictions indicate low mutagenic potential (TA98/TA100 = negative) .
Applications in Drug Discovery
Kinase Inhibition
The pyrazole-carbamate scaffold shows nanomolar inhibition (IC₅₀ = 23 nM) against EGFR T790M mutants, a target in non-small cell lung cancer . Molecular docking studies reveal hydrogen bonds with Met793 and hydrophobic interactions with Leu844 .
Antibacterial Activity
Against Staphylococcus aureus (MRSA), the compound exhibits MIC₉₀ = 8 μg/mL, comparable to vancomycin . The mechanism involves disruption of penicillin-binding protein 2a (PBP2a) .
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